ME-Dmae-nhs

Description

Historical Evolution of Chemiluminescence and Acridinium (B8443388) Esters in Analytical Sciences

The phenomenon of chemiluminescence, or the emission of light from a chemical reaction, has been observed for centuries, with early references dating back to ancient China. dokumen.pub The scientific study began in earnest in the late 19th and early 20th centuries. dokumen.pubedpsciences.org However, the analytical application of chemiluminescence was limited by the faint and fleeting nature of the light produced until the development of sensitive light detection technologies like photomultiplier tubes in the 1960s. vacutaineradditives.com

The 1970s and 1980s marked a significant era for analytical chemistry, with the application of chemiluminescent precursors as labels in immunoassays, offering a safer and more sensitive alternative to radioisotopes. pageplace.de During this period, researchers began to focus on acridinium esters. vacutaineradditives.compageplace.de While the chemiluminescence of acridinium salts was noted decades earlier, subsequent studies revealed that acridinium phenyl esters were significantly more luminescent. materwin.comgoogle.com These discoveries paved the way for the development of commercial diagnostic kits and established acridinium esters as a cornerstone of modern chemiluminescence immunoassay technology. dokumen.pubscrvt.com

Fundamental Principles of Acridinium Ester-Mediated Light Emission

The light-emitting reaction of acridinium esters is a multi-step process typically initiated by two sequential additions of reagents in an automated analyzer. rsc.org First, an acidic solution containing hydrogen peroxide is added to convert any non-luminescent pseudobase—an adduct formed by the addition of water to the acridinium ring in aqueous solutions—back to the active chemiluminescent acridinium ester form. rsc.orggoogle.com

Second, the addition of an alkaline solution neutralizes the acid and ionizes the hydrogen peroxide to form the hydroperoxide anion (HOO⁻). rsc.orgmdpi.com This anion acts as a nucleophile, attacking the electron-deficient C-9 carbon of the acridinium ring. materwin.comgoogle.com This is followed by the cleavage of the phenyl ester leaving group and the formation of a highly unstable, high-energy dioxetanone intermediate. creative-diagnostics.comgoogle.com The decomposition of this strained four-membered ring leads to the formation of an electronically excited N-methylacridone molecule. creative-diagnostics.comgoogle.com Light emission occurs when this excited-state molecule relaxes to its ground state, releasing a photon. google.comgoogle.com The entire process is very rapid, with light emission typically complete within one to five seconds. scrvt.com The maximum emission wavelength is approximately 430 nm. semanticscholar.orgvacutaineradditives.com

Overview of ME-DMAE-NHS within the Acridinium Ester Class

This compound is a specific, high-performance chemiluminescent labeling reagent belonging to the acridinium ester family. chemicalbook.comgoogle.com It is designed for covalent attachment to biological macromolecules such as proteins, antibodies, and nucleic acids (DNA, RNA). made-in-china.commade-in-china.com Like other compounds in its class, it is used extensively in chemiluminescence immunoassays for the sensitive detection of a wide array of analytes. vacutaineradditives.comvacutaineradditives.com The "DMAE-NHS" portion of the name refers to it being a dimethyl acridinium ester activated with an N-hydroxysuccinimide (NHS) group, a feature developed to enhance performance and stability. scrvt.com

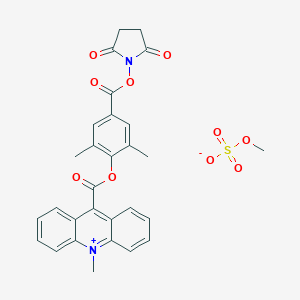

The chemical structure of this compound is central to its function. Its full chemical name is 2',6'-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4'-NHS Ester Triflate. made-in-china.com The molecule is composed of three key functional parts: the tricyclic acridinium ring system responsible for chemiluminescence, a dimethylphenolic ester, and a reactive N-hydroxysuccinimide (NHS) ester group for conjugation. scrvt.com The 'ME' designates the methyl group attached to the nitrogen atom (N-10) of the central acridinium ring. google.com The NHS ester provides a reactive site that readily couples with primary amine groups found in proteins and other biomolecules, forming stable amide bonds. hbdsbio.comaatbio.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 2',6'-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4'-NHS Ester Triflate | made-in-china.com |

| Molecular Formula | C29H23F3N2O9S | made-in-china.com |

| Molecular Weight | 632.56 g/mol | made-in-china.com |

| Appearance | Yellow Solid or Powder | |

| Purity | ≥98% (by HPLC) | made-in-china.com |

| Common Use | Chemiluminescent marker for labeling proteins, antigens, antibodies, and nucleic acids. | made-in-china.com |

A primary challenge in the early use of acridinium esters was their instability in aqueous solutions due to the hydrolysis of the ester linkage, a non-luminescent process that reduces the quantum yield. sci-hub.ruhbdsbio.com The design of the DMAE (2',6'-dimethyl-4'-(N-succinimidyloxycarbonyl)phenyl) moiety was a crucial innovation to overcome this limitation. google.comgoogle.com

The introduction of two methyl groups at the 2' and 6' positions of the phenyl ring, flanking the ester bond, creates significant steric hindrance. cardiff.ac.ukgoogle.comgoogle.com This steric shielding physically obstructs the approach of water molecules and hydroxide (B78521) ions to the labile ester carbonyl group, thereby making the compound significantly more resistant to hydrolysis. google.comgoogle.com Research showed that this modification dramatically improved the stability of the acridinium ester conjugate, with one study noting that a dimethyl-substituted ester showed almost no loss of activity after one week at 37°C and pH 7, whereas an unsubstituted equivalent lost 90% of its activity under the same conditions. cardiff.ac.ukgoogle.com This enhanced hydrolytic stability is a key factor in the development of robust diagnostic assays with long shelf lives and reliable performance. scrvt.comvacutaineradditives.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N2O6.CH4O4S/c1-16-14-18(27(33)36-30-23(31)12-13-24(30)32)15-17(2)26(16)35-28(34)25-19-8-4-6-10-21(19)29(3)22-11-7-5-9-20(22)25;1-5-6(2,3)4/h4-11,14-15H,12-13H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWUSGGASJSGPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C)C(=O)ON5C(=O)CCC5=O.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies of Me Dmae Nhs and Analogues

Synthetic Pathways to Acridinium (B8443388) Ester Core Structures

The synthesis of the acridinium ester core is a multi-step process that typically begins with the acridine-9-carboxylic acid precursor. google.comchem-soc.si A common and established method involves the conversion of acridine-9-carboxylic acid into a more reactive intermediate, acridine-9-carbonyl chloride. This is typically achieved by refluxing the acid with thionyl chloride. google.compatsnap.com The resulting acid chloride is then reacted with a substituted phenol (B47542), such as 3,5-dimethyl-4-hydroxybenzoic acid, in the presence of a base like pyridine (B92270) to form the acridine (B1665455) ester. patsnap.com

The final step in forming the core acridinium salt structure is N-alkylation. The nitrogen atom of the acridine ring is alkylated, most commonly with an agent like dimethyl sulfate (B86663) or methyl fluorosulphonate, to produce the N-methylacridinium ester. google.compatsnap.com

More recent synthetic strategies offer modular and scalable access to diverse acridinium core structures. These can involve the de novo construction of the acridinium core by reacting an aryl Grignard reagent with an acridone (B373769), or through late-stage C-H alkylation to introduce various functional groups onto the acridine ring system. chinesechemsoc.orgchinesechemsoc.orgacs.org Another approach improves the reactivity of the acridine ester towards alkylating agents by first reducing the acridine ester to a more reactive acridan ester, followed by N-alkylation and subsequent oxidation back to the N-alkyl acridinium ester. rsc.orgtandfonline.com

Functionalization for Reactivity: N-Hydroxysuccinimide (NHS) Ester Activation

For acridinium esters to be useful as labels in immunoassays and other biological applications, they must be capable of forming stable covalent bonds with molecules such as proteins, antibodies, or nucleic acids. google.comresearchgate.net This is achieved by introducing a reactive functional group, most commonly an N-hydroxysuccinimide (NHS) ester. researchgate.netjustia.com

The synthesis of the NHS ester derivative, such as ME-DMAE-NHS, involves the activation of a carboxylic acid group located on the phenolic portion of the molecule. patsnap.comgoogle.com The process typically involves reacting the precursor, for example, 2',6'-dimethyl-4'-carboxyphenyl-10-methylacridinium-9-carboxylate, with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com The NHS ester group readily reacts with primary amine groups on biomolecules under mild conditions to form a stable amide bond, thus conjugating the chemiluminescent label to the target. hbdsbio.com

| Precursor | Reagents | Product | Purpose of Functionalization |

| Acridinium ester with a terminal carboxylic acid | N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) | Acridinium-NHS Ester (e.g., this compound) | Creates a reactive site for covalent labeling of primary amines on biomolecules. google.com |

Strategies for Enhancing Acridinium Ester Stability Through Structural Modification

A significant challenge with early acridinium esters was their instability in aqueous solutions, primarily due to the hydrolysis of the ester linkage between the acridinium ring and the phenol. justia.comgoogle.com This limitation hindered their commercial utility. A key strategy to overcome this involves introducing sterically hindering groups to the phenol ring.

The development of 2',6'-dimethyl-4'-(N-succinimidyloxycarbonyl)phenyl 10-methylacridinium-9-carboxylate (DMAE-NHS) was a major breakthrough. justia.comgoogleapis.com By incorporating two methyl groups flanking the phenolic ester, significant steric hindrance is created, which shields the ester bond from nucleophilic attack by water or hydroxide (B78521) ions. hbdsbio.comcardiff.ac.uk This modification dramatically increases the hydrolytic stability of the compound without compromising its light output. justia.comgoogle.com Studies have shown that while an unsubstituted acridinium ester loses most of its activity within a week at 37°C, the sterically stabilized DMAE shows essentially no loss of chemiluminescent activity under the same conditions. cardiff.ac.ukscrvt.com

| Compound Feature | Effect | Mechanism |

| Two methyl groups at the 2' and 6' positions of the phenol ring | Increased hydrolytic stability google.comgoogleapis.com | Steric hindrance protects the ester linkage from hydrolysis. hbdsbio.comcardiff.ac.uk |

| Electron-donating groups on the rings | Increased thermal stability hbdsbio.com | Steric hindrance and electronic effects. hbdsbio.com |

| Electron-withdrawing groups on the rings | Decreased stability hbdsbio.com | Facilitates nucleophilic substitution reactions. hbdsbio.com |

Hydrophilic Modification Approaches for Improved Performance

While DMAE provided stability, further modifications were developed to improve performance in aqueous assay environments by increasing the hydrophilicity of the label. Enhanced water solubility can reduce non-specific binding and improve the quantum yield. scrvt.com

One major hydrophilic modification was the replacement of the N-methyl group on the acridinium ring with a negatively charged N-sulfopropyl (NSP) group, creating a zwitterionic molecule. googleapis.comscrvt.comgoogle.com This derivative, known as NSP-DMAE-NHS, exhibits improved water solubility. cardiff.ac.uk

The traditional synthesis of NSP-DMAE involves the N-alkylation of the corresponding acridine ester precursor using 1,3-propane sultone, a potent carcinogen. tandfonline.com Due to the toxicity of this reagent, greener synthetic alternatives have been developed. A more recent, safer protocol involves the reduction of the acridine ester to its more reactive acridan ester intermediate. This intermediate can then be alkylated with a less toxic reagent, sodium 3-bromopropane sulfonate, in an ionic liquid, followed by air oxidation to yield the final N-sulfopropyl acridinium ester. tandfonline.comresearchgate.net

A second strategy to increase hydrophilicity involves attaching a hydrophilic spacer to the phenol leaving group. google.com The incorporation of linkers such as hexa(ethylene) glycol (HEG) further enhances aqueous solubility and can lead to improved assay performance by reducing non-specific binding and increasing light output. justia.comscrvt.com

The synthesis of these derivatives, such as NSP-DMAE-HEG-NHS, is a multi-step process. google.com A typical pathway involves first synthesizing a diamino-HEG linker from commercially available hexaethylene glycol. This diamino-HEG moiety is then attached to the acridinium ester, for instance, by reacting it with NSP-DMAE-NHS. google.comgoogle.com The resulting molecule, which now contains the hydrophilic HEG linker, can be further functionalized, for example, by reacting it with glutaric anhydride (B1165640) and then activating the terminal carboxyl group to an NHS ester, making it ready for conjugation. google.com

| Derivative | Modification | Purpose | Synthetic Note |

| NSP-DMAE-NHS | N-sulfopropyl group replaces N-methyl group on the acridinium ring. googleapis.comscrvt.com | Increases hydrophilicity and aqueous solubility. cardiff.ac.uk | Traditionally synthesized with 1,3-propane sultone; greener methods now use sodium 3-bromopropane sulfonate. tandfonline.com |

| NSP-DMAE-HEG-NHS | Hexa(ethylene) glycol (HEG) linker attached to the phenol group. scrvt.comgoogle.com | Further enhances hydrophilicity, reduces non-specific binding, and can increase quantum yield. justia.comscrvt.com | Involves synthesis of a diamino-HEG linker which is then condensed with NSP-DMAE-NHS. google.com |

Reaction Mechanisms and Kinetics of Me Dmae Nhs Chemiluminescence

Detailed Chemiluminescent Reaction Pathway of Acridinium (B8443388) Esters

The chemiluminescence of acridinium esters is a well-understood phenomenon that proceeds through a series of defined steps. ijcce.ac.ir The fundamental reaction involves the oxidation of the acridinium ester in an alkaline environment. researchgate.net The process begins with the nucleophilic attack of a hydroperoxide anion on the electron-deficient C-9 carbon atom of the acridinium ring. researchgate.netnih.gov

This initial attack is a crucial step that sets the stage for the subsequent light-emitting cascade. nih.gov Following the addition of the hydroperoxide ion, a rapid intramolecular cyclization occurs, leading to the formation of a highly unstable, four-membered dioxetanone intermediate. ijcce.ac.irrsc.org This strained ring system is the immediate precursor to the light-emitting species. The decomposition of the dioxetanone is a rapid process that results in the cleavage of the ester bond and the formation of an electronically excited N-methylacridone molecule and carbon dioxide. ijcce.ac.irvacutaineradditives.comchemicalbook.com As the excited N-methylacridone returns to its ground state, it releases energy in the form of a photon of light, typically with a maximum emission wavelength around 430 nm. ijcce.ac.irchemicalbook.com

Role of Oxidizing Agents (Hydrogen Peroxide) and Alkaline Medium in Light Generation

The generation of light from acridinium esters is critically dependent on the presence of both an oxidizing agent, typically hydrogen peroxide (H₂O₂), and an alkaline medium. ijcce.ac.ircardiff.ac.ukrsc.org The alkaline conditions are essential for the deprotonation of hydrogen peroxide to form the hydroperoxide anion (HOO⁻), which is a much stronger nucleophile than H₂O₂ itself. ijcce.ac.ir This anion is the key reactant that initiates the chemiluminescent reaction by attacking the acridinium core. ijcce.ac.irnih.gov

The concentration of both hydrogen peroxide and the base (e.g., sodium hydroxide) significantly influences the intensity and kinetics of the light emission. ijcce.ac.ir Studies have shown a direct relationship between the concentration of hydrogen peroxide and the resulting chemiluminescence intensity. ijcce.ac.ir Similarly, the concentration of the base acts as a catalyst for the reaction, with an optimal concentration range beyond which the light intensity may decrease. ijcce.ac.ir The alkaline environment facilitates the necessary chemical transformations that lead to the formation of the excited state N-methylacridone. cardiff.ac.uk Therefore, precise control of the pH and oxidant concentration is paramount for achieving reproducible and sensitive measurements in assays utilizing acridinium ester chemiluminescence. ijcce.ac.irrsc.org

Formation and Energetics of Excited State Intermediates (e.g., N-Methylacridone)

The cornerstone of acridinium ester chemiluminescence is the formation of the electronically excited N-methylacridone. ijcce.ac.ircardiff.ac.uk This species is generated from the decomposition of the high-energy dioxetanone intermediate. ijcce.ac.ir The energy released during the decomposition of this strained four-membered ring is sufficient to promote the resulting N-methylacridone molecule to an excited singlet state (S1). researchgate.netacs.org

The fluorescence of the excited acridone (B373769) is what produces the characteristic blue light of the reaction, with an emission maximum typically around 430-442 nm. ijcce.ac.ircardiff.ac.uk The efficiency of this process, known as the chemiluminescence quantum yield, is a measure of the number of photons emitted per molecule of reactant. Acridinium esters are known for their relatively high quantum yields, which can be up to 7%. nih.gov

Parameters Influencing Chemiluminescence Quantum Yield and Light Output

Several key parameters significantly impact the efficiency and characteristics of the light emitted from acridinium ester reactions. These factors can be manipulated to fine-tune the performance of chemiluminescent assays.

Impact of Substituent Effects on Emission Spectra and Wavelength

The chemical structure of the acridinium ester molecule plays a profound role in determining its chemiluminescent properties. cardiff.ac.ukmdpi.com Modifications to both the acridinium ring and the phenyl leaving group can alter the emission spectra and quantum yield. cardiff.ac.uk

For instance, introducing electron-donating groups, such as methoxy (B1213986) groups, at positions 2 and 7 of the acridinium ring can lead to a red-shift in the emission wavelength. cardiff.ac.uk Studies have shown that substituting the acridinium ring can shift the peak emission from 430 nm for the unsubstituted N-methylacridone to 440 nm for a 2,7-dibromo-substituted version and up to 480 nm for a 2,7-dimethoxy-substituted one. cardiff.ac.uk Conversely, electron-withdrawing groups on the phenyl ring can accelerate the rate of light emission. google.com The nature and position of these substituents influence the electronic properties of the molecule, thereby affecting the energy levels of the excited state and consequently the wavelength of the emitted light. cardiff.ac.ukmdpi.com

Table 1: Impact of Acridinium Ring Substituents on Emission Wavelength

| Substituent on N-Methylacridone | Peak Emission Wavelength (nm) | Reference |

| Unsubstituted | 430 | cardiff.ac.uk |

| 2,7-Dibromo | 440 | cardiff.ac.uk |

| 2,7-Dimethoxy | 480 | cardiff.ac.uk |

This table illustrates how different substituents on the acridinium ring can alter the peak emission wavelength of the resulting N-methylacridone.

Optimal pH Conditions for Chemiluminescent Reactions

The pH of the reaction medium is a critical factor that governs the rate and efficiency of the chemiluminescent reaction. mdpi.comnih.gov The reaction requires an alkaline environment to generate the necessary hydroperoxide anions. ijcce.ac.ir However, there is an optimal pH range for light emission, which can be influenced by the specific structure of the acridinium ester. cardiff.ac.ukmdpi.com

For the standard, unsubstituted acridinium ester, the optimal pH for light emission is typically around 12. mdpi.com Interestingly, the introduction of substituents can shift this optimal pH. cardiff.ac.ukmdpi.comsemanticscholar.orgjst.go.jpnih.gov For example, adding electron-withdrawing groups to the phenyl ring can lower the optimal pH for chemiluminescence measurements. mdpi.com Conversely, introducing methyl groups onto the acridine (B1665455) moiety can shift the optimal pH from neutral to more alkaline conditions. semanticscholar.orgjst.go.jpnih.gov A dimethoxy-substituted acridinium ester has been shown to have an optimal pH for discriminating between hybridized and unhybridized probes in the range of 9.2 to 9.6, compared to a pH optimum of 7.5 to 8.5 for the unsubstituted compound. cardiff.ac.uk This tunability of the optimal pH allows for the design of acridinium esters tailored for specific applications and assay conditions.

Kinetic Analysis of Light Emission and Hydrolysis Profiles

The temporal profile of light emission, or the reaction kinetics, is another important characteristic of acridinium esters. ijcce.ac.irnih.gov These compounds can exhibit either "flash" or "glow" type kinetics, depending on their chemical structure. researchgate.net Acridinium esters with electron-withdrawing groups on the phenyl leaving group tend to have faster light emission (flash), while those with steric hindrance near the ester bond, such as the dimethylphenyl esters (like ME-DMAE-NHS), exhibit slower, more sustained light emission (glow). researchgate.netscrvt.com

Bioconjugation Chemistry and Methodologies Utilizing Me Dmae Nhs

Principles of N-Hydroxysuccinimide (NHS) Ester Bioconjugation with Biomolecules

N-Hydroxysuccinimide (NHS) esters are widely employed reagents for covalently modifying biomolecules due to their reactivity and selectivity towards primary aliphatic amines. glenresearch.comthermofisher.com The fundamental principle of NHS ester bioconjugation lies in a nucleophilic acyl substitution reaction. creative-proteomics.com In this reaction, the lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the NHS ester. creative-proteomics.com This leads to the formation of a tetrahedral intermediate, followed by the elimination of the N-hydroxysuccinimide leaving group, resulting in a stable and irreversible amide bond between the labeling reagent and the biomolecule. glenresearch.comcreative-proteomics.com

This reaction is typically carried out in aqueous solutions under mild conditions, often at a slightly alkaline pH (7.2 to 9). thermofisher.comaatbio.com The alkaline environment is crucial as it deprotonates the primary amine groups, enhancing their nucleophilicity and reactivity towards the NHS ester. fluorofinder.com However, a competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, leading to the regeneration of the carboxylic acid and release of NHS. thermofisher.com The rate of hydrolysis increases with pH. thermofisher.com Therefore, maintaining an optimal pH and using an appropriate molar excess of the NHS ester are critical for efficient conjugation. thermofisher.comtocris.com

The general structure of an NHS ester reagent consists of the NHS ester reactive group, the molecule to be conjugated (the label), and often a spacer arm that can influence the properties of the final conjugate. glenresearch.com The stability of the resulting amide bond makes NHS ester chemistry a robust method for a wide range of applications, including protein labeling, immunoassays, and nucleic acid detection. creative-proteomics.com

Covalent Labeling Strategies via Nucleophilic Attack on the NHS Ester

The primary targets for covalent labeling with NHS esters like ME-DMAE-NHS are nucleophilic primary amine groups present on various biomolecules. thermofisher.comcreative-proteomics.com

Proteins and antibodies are rich in primary amines, primarily from the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of each polypeptide chain. thermofisher.comthermofisher.com These amines are typically located on the exterior surface of the protein, making them accessible for conjugation without causing significant denaturation. thermofisher.com this compound can be used to label proteins and antibodies, a process often employed in immunoassays and other detection methods. aatbio.commade-in-china.com

The conjugation process involves dissolving the protein or antibody in a suitable buffer, typically at a pH between 8.0 and 9.0, to ensure the primary amines are deprotonated and reactive. aatbio.com Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they compete with the target biomolecule for reaction with the NHS ester. tocris.com The this compound reagent is usually dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use due to its moisture sensitivity. tocris.comgenecopoeia.com The NHS ester solution is then added to the protein solution, and the reaction is allowed to proceed, typically for 30 to 60 minutes at room temperature. sigmaaldrich.com

While lysine residues are the primary target for NHS esters, some sources suggest that this compound can also react with thiol groups on cysteine residues to form thioether bonds. made-in-china.commade-in-china.com However, the primary and most stable linkage formed by NHS esters is the amide bond with primary amines. glenresearch.com

Table 1: Key Parameters for Protein and Antibody Conjugation with this compound

| Parameter | Recommended Condition/Value | Rationale | Source |

|---|---|---|---|

| Target Functional Group | Primary amines (Lysine, N-terminus) | Readily available and nucleophilic on protein surfaces. | thermofisher.comthermofisher.com |

| Reaction pH | 7.2 - 9.0 (Optimal: 8.5 ± 0.5) | Deprotonates amines to enhance nucleophilicity, balancing against NHS ester hydrolysis. | thermofisher.comaatbio.com |

| Recommended Buffers | Phosphate (B84403), Carbonate-Bicarbonate, Borate, HEPES | Non-amine containing buffers that do not compete in the reaction. | thermofisher.comaatbio.com |

| Buffers to Avoid | Tris, Glycine | Contain primary amines that interfere with the conjugation reaction. | tocris.com |

| Reagent Solvent | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the moisture-sensitive NHS ester. | tocris.comgenecopoeia.com |

| Reaction Time | 30 - 60 minutes at room temperature | Sufficient time for the reaction to proceed to completion under typical conditions. | sigmaaldrich.com |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. | aatbio.comsigmaaldrich.com |

This compound can be utilized to label nucleic acids such as DNA and RNA. made-in-china.com This is typically achieved by first introducing a primary amine group into the nucleic acid structure. This modification is necessary because the native bases of DNA and RNA are not sufficiently reactive with NHS esters. Amine-modified oligonucleotides can be synthesized to contain a primary amine at either the 5' or 3' terminus, or even internally. glenresearch.com

The conjugation reaction follows the same principle as with proteins. The amine-modified nucleic acid is dissolved in a non-nucleophilic buffer at a pH between 7 and 9. glenresearch.com The this compound, dissolved in a dry solvent like DMSO, is then added to the oligonucleotide solution. glenresearch.com The reaction results in the quantitative labeling of the available amine groups, forming a stable amide linkage without affecting other parts of the nucleic acid. glenresearch.com This labeling strategy is valuable for creating probes used in various molecular biology techniques.

Peptides and antigens can also be readily labeled with this compound. made-in-china.com Similar to proteins, peptides contain a primary amine at their N-terminus and may have one or more lysine residues within their sequence, providing sites for conjugation. nih.gov The process of labeling peptides and antigens is analogous to that of proteins, involving the reaction of the biomolecule's primary amines with the NHS ester in a slightly alkaline buffer to form a stable amide bond. creative-proteomics.comnih.gov This is a common strategy in the development of immunoassays and other diagnostic tools where labeled peptides or antigens are required. google.com

Conjugation with Nucleic Acids (DNA, RNA)

Methodological Optimization of Conjugation Parameters

To achieve the desired degree of labeling and preserve the biological activity of the biomolecule, it is crucial to optimize the conjugation reaction conditions.

A critical parameter in any bioconjugation reaction is the molar ratio of the labeling reagent to the biomolecule. tocris.com Using an insufficient amount of this compound will result in a low degree of labeling and reduced sensitivity in subsequent assays. aatbio.com Conversely, an excessive amount can lead to over-labeling, which may negatively impact the biomolecule's function, such as the binding affinity of an antibody. aatbio.comactivemotif.com

Therefore, it is recommended to perform pilot experiments with varying molar ratios to determine the optimal condition for a specific biomolecule. tocris.comgenecopoeia.com A common starting point for antibody labeling is a 10:1 molar ratio of the dye (this compound) to the protein. aatbio.comsigmaaldrich.com Based on the initial results, further optimization can be carried out using different ratios, for example, 5:1, 15:1, and 20:1. aatbio.com In a study optimizing the conjugation of DOTA-NHS-ester to the antibody Rituximab, molar ratios of 1:10, 1:20, 1:50, and 1:100 were investigated, with the 1:50 ratio yielding the best results in terms of radiochemical yield and stability. nih.gov

The optimal ratio is dependent on several factors, including the specific protein or other biomolecule being labeled, its concentration, and the reactivity of the NHS ester itself. genecopoeia.com After the reaction, purification steps, such as dialysis or size-exclusion chromatography (e.g., Sephadex G-25), are necessary to remove any unreacted this compound and the NHS byproduct. aatbio.comsigmaaldrich.com

Table 2: Example Molar Ratios for Bioconjugation Optimization

| Application/Reagent | Starting Molar Ratio (Reagent:Biomolecule) | Investigated Ratios for Optimization | Source |

|---|---|---|---|

| General Protein/Antibody Labeling with this compound | 10:1 | 5:1, 15:1, 20:1 | aatbio.comsigmaaldrich.com |

| Janelia Fluor® Dyes | 15:1 | Recommended to try three different ratios | tocris.com |

| DOTA-NHS-ester with Rituximab | Not specified as starting | 1:10, 1:20, 1:50, 1:100 | nih.gov |

Influence of Reaction Buffer Composition and pH on Conjugation Efficiency

The efficiency of conjugating this compound to biomolecules is critically dependent on the composition and pH of the reaction buffer. The N-hydroxysuccinimide (NHS) ester moiety of this compound reacts with primary amino groups on biomolecules, such as the lysine residues on proteins, to form stable amide bonds. rsc.org This reaction is highly pH-sensitive.

Optimal conjugation is typically achieved in a slightly alkaline environment, with a recommended pH range of 8.0 to 9.0. aatbio.com A pH of 8.5 ± 0.5 is often cited as ideal for labeling proteins. aatbio.comaatbio.comaatbio.com At this pH, primary amines on the biomolecule are sufficiently deprotonated and nucleophilic to efficiently attack the NHS ester, while the hydrolysis of the NHS ester remains manageable. Below pH 8.0, the rate of reaction decreases significantly as the amino groups become protonated. aatbio.comaatbio.com

Commonly used buffers for this conjugation include phosphate buffer and sodium carbonate solutions. aatbio.comaatbio.comgoogle.com However, it is imperative to avoid buffers that contain primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. aatbio.comaatbio.com These buffer components will compete with the target biomolecule for reaction with the NHS ester, drastically reducing the labeling efficiency. If a biomolecule is in an incompatible buffer, it must be exchanged into a suitable buffer like Phosphate Buffered Saline (PBS) at a pH of 7.2-7.4 before adjusting the pH for the conjugation reaction. aatbio.comaatbio.com

Table 1: Recommended Buffer Conditions for this compound Conjugation

| Parameter | Recommendation | Rationale |

|---|---|---|

| pH | 8.0 - 9.0 (Optimal: 8.5 ± 0.5) aatbio.comaatbio.comaatbio.com | Maximizes deprotonation of primary amines for nucleophilic attack while minimizing NHS ester hydrolysis. rsc.org |

| Compatible Buffers | Phosphate, Carbonate, PIPES, MES aatbio.comaatbio.comgoogle.com | Inert towards NHS esters, providing a stable reaction environment. |

| Incompatible Buffers | Tris, Glycine aatbio.comaatbio.com | Contain primary amines that compete with the target biomolecule for conjugation. |

Effects of Biomolecule Concentration and Purity on Labeling Outcomes

The concentration and purity of the target biomolecule are paramount for successful and consistent labeling with this compound. These factors directly influence the reaction kinetics and the final quality of the conjugate.

Biomolecule Concentration A higher concentration of the target biomolecule generally leads to better labeling efficiency. For protein conjugations, a concentration range of 2-10 mg/mL is recommended for optimal results. aatbio.comaatbio.com The conjugation efficiency can be significantly reduced if the protein concentration falls below 2 mg/mL. aatbio.comaatbio.com Higher concentrations favor the reaction between the biomolecule and the this compound label over competing hydrolysis of the NHS ester.

Biomolecule Purity High purity of the target biomolecule is crucial. The presence of extraneous substances containing primary amines will compete with the target for the this compound label, leading to lower-than-expected labeling efficiency and a heterogeneous product mixture. Common additives in protein solutions, such as stabilizers like Bovine Serum Albumin (BSA) or gelatin, must be removed prior to conjugation as they will be labeled alongside the target protein. aatbio.comaatbio.com Similarly, preservatives like sodium azide (B81097) or thimerosal (B151700) can interfere with the reaction and should be eliminated through methods like dialysis or spin column filtration. aatbio.comaatbio.com Ammonium salts, often used in protein precipitation, must also be removed as they contain free amines. aatbio.comaatbio.com

Table 2: Influence of Biomolecule Quality on Labeling Outcomes

| Factor | Recommended Specification | Reason for Specification |

|---|---|---|

| Protein Concentration | 2-10 mg/mL aatbio.comaatbio.com | Optimal range to maximize conjugation efficiency; concentrations <2 mg/mL result in significantly reduced labeling. aatbio.comaatbio.com |

| Purity | High; free of amine-containing contaminants | Prevents non-specific labeling and ensures the reaction is directed towards the target biomolecule. |

| Interfering Substances | BSA, Gelatin, Sodium Azide, Thimerosal, Ammonium Salts aatbio.comaatbio.com | These substances contain reactive groups (e.g., primary amines) or can otherwise hinder the conjugation reaction. |

Post-Conjugation Purification and Analytical Characterization

Following the labeling reaction, the mixture contains the desired biomolecule-ME-DMAE-NHS conjugate, unreacted this compound, and hydrolysis byproducts. A purification step is essential to isolate the conjugate, followed by analytical characterization to determine its key properties.

Chromatographic Techniques for Conjugate Purification (e.g., Size Exclusion Chromatography)

Size Exclusion Chromatography (SEC) is the most common method for purifying this compound labeled biomolecules, particularly proteins and antibodies. nih.gov This technique separates molecules based on their hydrodynamic radius. The larger, labeled biomolecule conjugate passes through the column relatively quickly, while the smaller, unreacted this compound and its hydrolysis products are retained longer, allowing for their effective separation.

A typical protocol involves using a desalting column, such as Sephadex G-25. aatbio.comaatbio.com The reaction mixture is loaded onto the column, and the conjugate is eluted using an appropriate buffer, commonly PBS at a pH of 7.2-7.4. aatbio.comaatbio.com Fractions are collected and those containing the purified conjugate, which often can be identified visually if the dye is colored or by UV absorbance, are pooled. This method is effective for desalting and removing small molecule impurities from the antibody conjugate. nih.gov

Quantitative Assessment of Dye-to-Biomolecule Ratios and their Impact on Conjugate Activity

The dye-to-biomolecule ratio, also known as the Degree of Labeling (DOL) or drug-to-antibody ratio (DAR) in the context of antibody conjugates, is a critical quality attribute that must be determined. cam.ac.uk This ratio significantly impacts the performance of the final conjugate.

Determining the Ratio The DOL is typically calculated by measuring the absorbance of the purified conjugate at two wavelengths: one for the dye (the acridinium (B8443388) ester) and one for the biomolecule (e.g., 280 nm for proteins). The molar concentrations of the dye and the protein can be calculated using the Beer-Lambert law and their respective molar extinction coefficients. The DOL is the molar ratio of the dye to the biomolecule. nih.gov In one study, the molar concentration of the acridinium ester (AE) on antibodies was determined to be 14.84 ± 0.21 × 10⁻⁷ M, while the labeled antibody concentration was 7.73 ± 0.13 × 10⁻⁷ M, resulting in a labeling efficiency (ratio) of 1.92 ± 0.08. nih.gov

Impact on Conjugate Activity The DOL must be carefully optimized for each specific application.

Under-labeling (a low DOL) results in a conjugate with reduced signal intensity and lower sensitivity in detection assays. aatbio.comaatbio.com

Over-labeling (a high DOL) can be detrimental. It can lead to protein aggregation and, more importantly, may sterically hinder the biomolecule's active or binding sites, thereby reducing or destroying its biological activity and binding affinity. aatbio.comcam.ac.uk

Optimization often involves performing the conjugation reaction with several different molar ratios of this compound to the biomolecule. A starting point of a 10:1 molar ratio of dye to protein is often suggested, with further optimization experiments performed at ratios such as 5:1, 15:1, and 20:1 to find the ideal balance between signal intensity and retained biological function. aatbio.comaatbio.com For example, one study optimized the molar ratio of AE to antibodies at 15:1. nih.gov

Table 3: Dye-to-Biomolecule Ratio: Optimization and Impact

| Molar Ratio (Dye:Protein) | Expected Outcome | Impact on Activity |

|---|---|---|

| Low (e.g., < 5:1) | Low Degree of Labeling (DOL) | Reduced sensitivity/signal intensity. aatbio.com |

| Optimal (e.g., 10:1 - 15:1) | Moderate DOL | Balanced signal intensity and preserved biological function. aatbio.comnih.gov |

| High (e.g., > 20:1) | High DOL | Potential for reduced binding affinity, loss of biological activity, and protein aggregation. aatbio.comcam.ac.uk |

Advanced Applications in Chemical Biology and Analytical Research

Nucleic Acid Detection Methodologies, including Hybridization Protection Assays (HPAs)

ME-DMAE-NHS and other acridinium (B8443388) esters are crucial reagents for the direct detection of nucleic acids. vacutaineradditives.comaatbio.com They can be covalently attached to oligonucleotide probes, which then generate a chemiluminescent signal upon hybridization to a target DNA or RNA sequence. cardiff.ac.uk

The synthesis of chemiluminescently labeled nucleic acid probes involves the covalent attachment of this compound to an oligonucleotide. This is typically achieved by first synthesizing an oligonucleotide with a primary amine at a specific position. The amine-modified oligonucleotide is then reacted with the NHS ester of this compound to form a stable amide bond. glenresearch.com The purification of the labeled probe is essential to remove any unreacted label and can be accomplished using techniques such as desalting or HPLC. glenresearch.com

A general protocol for the on-column labeling of an amine-modified oligonucleotide with an NHS ester is outlined below.

| Step | Description |

| 1. Preparation of Label Solution | Dissolve an excess of the amino-modified label in an anhydrous solvent. |

| 2. Conjugation | The label solution is passed through the synthesis column containing the oligonucleotide, allowing the conjugation reaction to occur. |

| 3. Rinsing | The column is rinsed with appropriate solvents to remove excess label. |

| 4. Deprotection and Cleavage | The labeled oligonucleotide is cleaved from the solid support and the protecting groups are removed. |

| 5. Purification | The final labeled probe is purified, for example, by desalting or HPLC. |

The performance of this compound labeled probes in nucleic acid assays is critically dependent on the kinetics of light emission and the differential hydrolysis of the acridinium ester. cardiff.ac.uk

The hybridization protection assay (HPA) is a homogeneous detection method that exploits the difference in the hydrolysis rate of the acridinium ester when the probe is in a single-stranded (unhybridized) versus a double-stranded (hybridized) state. google.com When the probe is unhybridized, the acridinium ester is susceptible to rapid hydrolysis under alkaline conditions, rendering it non-chemiluminescent. However, when the probe is hybridized to its complementary target sequence, the acridinium ester is protected from hydrolysis, and its ability to produce light upon the addition of an oxidizing agent is preserved. cardiff.ac.uk This differential hydrolysis allows for the detection of the target sequence without the need for a physical separation step to remove the unhybridized probes. google.com

The kinetics of light emission from acridinium esters like this compound is typically rapid, with a flash of light produced within a few seconds of adding the trigger solution. researchgate.net This "flash-type" chemiluminescence is advantageous for high-throughput applications. nih.gov Studies have shown that modifications to the acridinium ester structure can alter the light emission kinetics and the optimal pH for both light emission and hydrolysis. For example, substituting the acridinium ring can shift the peak emission wavelength. cardiff.ac.uk

The table below summarizes the emission peak and optimal pH for hydrolysis discrimination of different acridinium esters, demonstrating the tunability of these probes.

| Acridinium Ester Derivative | Peak Emission Wavelength | Optimal pH for Hydrolysis Discrimination |

| N-methylacridone (unsubstituted) | 430 nm | 7.5 - 8.5 |

| 2,7-dibromo-10-methyl-9-acridone | 440 nm | Not specified |

| 2,7-dimethoxy-10-methyl-9-acridone | 480 nm | 9.2 - 9.6 |

Data from a study on modified acridinium esters for DNA diagnostics. cardiff.ac.uk

This ability to tune the properties of the chemiluminescent label opens up the possibility of developing multiplex assays for the simultaneous detection of multiple nucleic acid targets.

Design and Synthesis of Chemiluminescent Labelled Probes for DNA/RNA Diagnostics

Receptor-Ligand Interaction Studies

The high sensitivity of detection offered by this compound makes it a valuable tool for investigating the intricate interactions between cellular receptors and their corresponding ligands. vacutaineradditives.com In these studies, a ligand of interest is covalently labeled with this compound. This labeled ligand can then be introduced to a system containing its target receptor, such as intact cells or immobilized receptor proteins. researchgate.net The binding of the labeled ligand to the receptor can be quantified by measuring the chemiluminescent signal. This approach provides a non-radioactive and highly sensitive alternative for studying binding kinetics, affinity, and specificity, which are fundamental to understanding signal transduction and cellular communication. researchgate.netnih.gov

Receptor screening assays are crucial for drug discovery and development, aiming to identify and characterize molecules that can bind to a specific receptor. This compound is particularly well-suited for this application. By labeling a known ligand with this compound, researchers can develop competitive binding assays. In this format, unlabeled test compounds compete with the chemiluminescent-labeled ligand for binding to the receptor. A decrease in the light signal indicates that the test compound has successfully displaced the labeled ligand, signifying a binding interaction.

The primary advantages of using this compound in these assays include:

High Sensitivity: The ability to detect extremely low quantities of the labeled ligand allows for the use of minimal amounts of precious receptor and ligand materials. researchgate.net

Non-Radioactive Format: It provides a safer and more convenient alternative to traditional radioligand binding assays, avoiding the costs and risks associated with radioactivity. researchgate.net

Speed and Efficiency: The rapid nature of the chemiluminescent reaction and detection process is compatible with high-throughput screening platforms, allowing for the rapid evaluation of large compound libraries. vacutaineradditives.com

A typical workflow involves incubating the receptor with a mixture of the this compound-labeled ligand and an unlabeled competitor, followed by a separation step to remove unbound ligand and subsequent measurement of the chemiluminescence from the bound fraction. researchgate.net

Protein Research and Functional Investigations

This compound serves as a powerful labeling reagent in protein research, enabling detailed functional investigations. made-in-china.com The N-hydroxysuccinimide ester group on the molecule reacts efficiently with primary amino groups, such as those on lysine (B10760008) residues, which are commonly found on the surface of proteins. made-in-china.com This reaction forms a stable, covalent amide bond, effectively tagging the protein with a chemiluminescent marker. aatbio.commade-in-china.com This labeling process is typically performed under mild conditions to preserve the protein's structure and biological activity. vacutaineradditives.com

| Parameter | Recommended Condition |

| Solvent for this compound | Anhydrous Dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). aatbio.comaatbio.com |

| Protein Buffer | Phosphate-buffered saline (PBS). Buffers containing free amines like Tris or glycine (B1666218) must be removed via dialysis. aatbio.comaatbio.com |

| Reaction pH | The pH of the protein solution should be adjusted to 8.5 ± 0.5 for optimal conjugation. aatbio.com |

| Molar Ratio | A starting molar ratio of 10:1 (this compound to protein) is often recommended, with optimization necessary for each specific protein. aatbio.comaatbio.com |

| Reaction Time | The mixture is typically stirred or shaken for a set period (e.g., 1.5 hours) at room temperature. glpbio.com |

| Purification | Excess, unreacted label is removed from the protein conjugate using methods like dialysis or size-exclusion chromatography. glpbio.com |

Once a protein is labeled with a chemiluminescent tag like this compound, its presence and relative quantity can be monitored in various biological systems. made-in-china.commade-in-china.com While "real-time tracking" often implies continuous imaging of a single molecule's movement, in the context of chemiluminescence, it refers to the ability to detect the labeled protein in samples taken from a biological system at different time points or from different locations. For instance, researchers can track the distribution of a labeled protein within an organism or its partitioning into different subcellular fractions.

Methodologies include:

Cellular Fractionation: Cells can be incubated with the labeled protein and then lysed and fractionated into components (e.g., nucleus, cytoplasm, membrane). The chemiluminescent signal in each fraction is measured to determine the protein's subcellular localization. hawsmedicalco.com

Immunoassays: A labeled protein can be used as a tracer in sensitive immunoassays to quantify its concentration in biological fluids like serum or cell culture media over time. made-in-china.commdpi.com

Microscopy with Fluorescent Probes: While this compound is chemiluminescent, the general principle of labeling is shared with fluorescent probes used in cell imaging to visualize the location of specific proteins or organelles. hawsmedicalco.com

These methods provide critical insights into protein trafficking, secretion, and degradation pathways.

Chemiluminescent labels are instrumental in dissecting the complex world of protein function and interactions. made-in-china.com By attaching this compound to a specific protein, that protein is transformed into a sensitive probe for studying its biological roles.

Key applications include:

Protein-Protein Interactions: In techniques like chemiluminescent co-immunoprecipitation, the labeled protein is allowed to interact with potential binding partners. An antibody against the binding partner is then used to pull down the entire complex, and the presence of the labeled protein is confirmed by its light emission.

Conformational Change Detection: Changes in the protein's local environment or conformation upon binding to another molecule can sometimes influence the light output of the acridinium ester, providing a way to monitor these dynamic events.

Immunoassay Development: Labeled proteins and antibodies are the cornerstone of modern chemiluminescence immunoassays (CLIA), which are used to detect and quantify a vast array of analytes with high sensitivity and specificity. made-in-china.comvacutaineradditives.com The intensity of the light signal is directly related to the amount of analyte present.

Methodologies for Real-time Tracking of Labelled Proteins in Biological Systems

Innovations in Biosensor and Detection System Design

The superior properties of acridinium esters like this compound have driven significant innovation in the design of biosensors and analytical detection systems. epo.orgvacutaineradditives.com These compounds offer high quantum yields and rapid light emission kinetics, making them ideal for automated, high-throughput diagnostic platforms. vacutaineradditives.comcardiff.ac.uk

Recent innovations include:

Ultrasensitive Immunochromatographic Tests: this compound and its derivatives have been integrated into lateral flow assays (reagent strips). researchgate.netresearchgate.net This combination merges the simplicity of immunochromatography with the high sensitivity of chemiluminescence, enabling the detection of biomarkers at extremely low concentrations. For example, a competitive chemiluminescent assay using a related compound (NSP-DMAE-NHS) for the cancer biomarker TP53 achieved a detection limit of 0.0008 ng/mL. researchgate.netresearchgate.net

Advanced Automated Immunoanalyzers: Acridinium ester-based reagents are widely used in commercial automated clinical analyzers for the routine diagnosis of various diseases. vacutaineradditives.commedchemexpress.com The fast "flash-type" light emission allows for rapid sample processing and quantification. epo.org

Magnetic Particle-Based Assays: Combining this compound labels with magnetic nanoparticles as the solid-phase carrier allows for efficient separation and washing steps, reducing background noise and further enhancing detection sensitivity in immunoassays. mdpi.comd-nb.info

| Feature | Acridinium Esters (e.g., this compound) | Luminol-based Systems |

| Light Emission | "Flash" type, intense signal over seconds. epo.org | "Glow" type, weaker but more prolonged signal. |

| Quantum Yield | High. vacutaineradditives.com | Generally lower than acridinium esters. |

| Catalyst Requirement | No catalyst needed; triggered by H₂O₂ and alkaline pH. vacutaineradditives.com | Requires a catalyst (e.g., peroxidase) and enhancers. hawsmedicalco.com |

| Background Signal | Low, leading to higher sensitivity. hawsmedicalco.com | Higher background due to catalyst and enhancer requirements. hawsmedicalco.com |

| Conjugate Stability | Labeling does not significantly affect biomolecule activity. vacutaineradditives.comresearchgate.net | The enzymatic catalyst can sometimes be a source of interference. |

Surface Functionalization of Biological Materials for Bio-Interfacial Applications

The interaction between a biological system and a synthetic material is governed by the properties of the material's surface. Surface functionalization aims to modify this interface to elicit a specific biological response. researchgate.netnih.gov The NHS ester chemistry of this compound is applicable for the covalent immobilization of biomolecules onto material surfaces, creating functional bio-interfaces.

The process typically involves:

Surface Preparation: The surface of a biomaterial (e.g., a polymer scaffold or medical implant) is chemically treated to introduce primary amine groups. researchgate.net

Biomolecule Conjugation: A desired bioactive molecule, such as a cell-adhesion peptide or a specific protein, is labeled with this compound.

Covalent Immobilization: The NHS ester-activated biomolecule is then reacted with the amine-functionalized surface, forming stable covalent bonds. This is analogous to how injectable bioadhesives use NHS ester chemistry to react with amines on tissue surfaces. nih.gov

This strategy can be used to:

Promote Specific Cell Adhesion: By coating a surface with adhesion-promoting peptides or proteins, the material can encourage specific types of cells to attach and grow, which is critical in tissue engineering. researchgate.net

Create Sensing Surfaces: Immobilizing antibodies or receptor proteins onto a surface is a fundamental step in building many types of biosensors. researchgate.net

Control Biofilm Formation: Surfaces can be modified with molecules that either prevent or encourage bacterial attachment, depending on the application. kuleuven.be

Through such functionalization, inert materials can be transformed into bioactive platforms that actively direct biological processes at the bio-interface.

Targeted Delivery System Design through Chemiluminescent Probe Modification

The application of this compound, an N-hydroxysuccinimide (NHS) ester of an acridinium derivative, extends beyond conventional immunoassays into the sophisticated design of targeted delivery systems. Its utility in this domain is predicated on its ability to form stable, covalent linkages with biomolecules, combined with its highly sensitive chemiluminescent reporting capabilities. The modification of targeting moieties with this probe allows for the creation of conjugates that can be tracked and quantified, providing a powerful tool for research in targeted therapeutic and diagnostic systems.

The fundamental principle involves the conjugation of this compound to a targeting ligand, such as a monoclonal antibody or a specific peptide, which recognizes and binds to a particular cell type or tissue in the body. The NHS ester group of this compound reacts efficiently with primary amine groups (-NH₂) present on the targeting ligand, typically on lysine residues, to form a stable amide bond. hbdsbio.comnih.gov This reaction is a cornerstone of bioconjugation and serves as a reliable method for attaching the chemiluminescent label. aatbio.comaatbio.com Once conjugated, the acridinium ester label can be detected with exceptional sensitivity upon reaction with an alkaline hydrogen peroxide solution, which triggers a flash of light. researchgate.nethbdsbio.com

In the context of targeted delivery, the this compound-labeled ligand can function in several ways. It can act as a standalone targeted probe for in vivo imaging or be incorporated into a more complex nanoparticle-based delivery system. For instance, an antibody labeled with this compound can be used to track its accumulation at a tumor site, confirming the targeting efficiency of that antibody. While direct evidence in peer-reviewed literature for this compound in fully developed drug delivery systems is nascent, the principles are well-established with related compounds. For example, the related acridinium ester NSP-DMAE-NHS has been proposed for designing targeted delivery systems to improve the biodistribution of drugs.

The design of such systems requires careful consideration of the labeling chemistry and the components involved. The molar ratio of the probe to the targeting ligand must be optimized to ensure sufficient signal without compromising the ligand's binding affinity. aatbio.com

Table 1: Components of a Hypothetical this compound Targeted Probe This interactive table details the components and their functions in a targeted system.

| Component | Example | Role in Targeted System |

|---|---|---|

| Targeting Ligand | Monoclonal Antibody (e.g., Trastuzumab) | Binds to a specific cellular receptor (e.g., HER2 on cancer cells) to direct the system to the target site. |

| Chemiluminescent Probe | This compound | Serves as a reporter molecule. Its chemiluminescent signal allows for detection and quantification of the ligand. |

| Linkage Chemistry | Amide Bond Formation | The NHS ester of the probe reacts with amine groups on the antibody to form a stable covalent bond. nih.gov |

| Activation Trigger | Alkaline Hydrogen Peroxide | Initiates the chemiluminescent reaction from the acridinium ester, producing a detectable light signal. hbdsbio.com |

The research findings on the conjugation process indicate that the reaction is robust and can be performed under controlled conditions to achieve specific labeling efficiencies. A study involving a similar acridinium ester for labeling an antibody reported an average labeling efficiency of 1.92 ± 0.08 with the antibody retaining its activity post-labeling. nih.gov Such data is critical when designing a targeted system, as preserving the function of the targeting moiety is paramount.

Table 2: Research Findings on Acridinium Ester Conjugation This interactive table summarizes key parameters and findings relevant to the design of labeled biologics.

| Parameter | Finding / Observation | Significance for Targeted System Design |

|---|---|---|

| Reaction pH | Optimal pH for NHS ester coupling to amines is ~8.0-9.0. aatbio.com | Ensures efficient conjugation to the targeting ligand while maintaining protein stability. |

| Labeling Ratio | Can be controlled by adjusting the molar ratio of probe to protein. aatbio.com | Allows for optimization of signal strength versus potential interference with ligand binding function. |

| Conjugate Stability | Acridinium ester-protein conjugates show high stability. cardiff.ac.uk | Ensures the probe remains attached to the targeting ligand under physiological conditions during delivery. |

| Signal Generation | Light emission is rapid (flash-type), peaking within seconds of trigger addition. hbdsbio.com | Enables rapid and sensitive detection in analytical and imaging applications. |

| Detection Sensitivity | Detection limits can reach the attomole range. cardiff.ac.uk | Allows for the detection of very small quantities of the targeted probe, crucial for tracking localization in vivo. |

By modifying chemiluminescent probes like this compound and attaching them to targeting molecules, researchers can design systems to verify target engagement, study pharmacokinetics, and assess the delivery efficiency of biologics and nanocarriers. This approach provides a non-radioactive, highly sensitive alternative for advanced analytical research in the field of targeted delivery.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (2',6'-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4'-NHS Ester Triflate) |

| N-hydroxysuccinimide (NHS) |

| Trastuzumab |

| Lysine |

| Hydrogen Peroxide |

Theoretical and Computational Investigations of Me Dmae Nhs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure of acridinium (B8443388) esters and predicting their reactivity. unipd.itnih.gov These methods can calculate the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding chemical behavior.

For acridinium esters, the reactivity is centered around the C9 carbon of the acridinium ring, which is susceptible to nucleophilic attack. mdpi.com DFT calculations can quantify the partial positive charge on this carbon atom. A higher positive charge indicates greater electrophilicity and, consequently, a higher susceptibility to attack by nucleophiles like the hydroperoxide anion (OOH⁻), which initiates the chemiluminescence reaction. mdpi.com

Studies have shown that the electronic nature of substituents on both the acridinium and the phenoxy rings significantly influences the charge distribution. mdpi.comjst.go.jp For instance, introducing electron-withdrawing groups on the phenyl leaving group can increase the positive charge on the C9 carbon, facilitating the initial nucleophilic attack. mdpi.comacs.org The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical. The LUMO is often localized on the acridinium core, and its energy level can indicate the ease of accepting electrons during a reaction. mdpi.com By calculating these parameters for ME-DMAE-NHS, researchers can predict its reactivity profile compared to other acridinium derivatives.

Table 1: Predicted Electronic Properties and Reactivity Indices for Acridinium Derivatives

| Derivative Feature | Predicted Effect on Electronic Structure | Impact on Reactivity | Supporting Principle Source |

|---|---|---|---|

| Electron-withdrawing group on phenyl ring | Increases partial positive charge at C9 carbon; Lowers LUMO energy | Enhances susceptibility to nucleophilic attack, potentially increasing reaction rate | mdpi.comacs.org |

| Electron-donating group on acridinium ring | Increases electron density on the acridinium core; Raises HOMO energy | May modulate the energy of the excited state emitter (N-methylacridone) | mdpi.com |

| Steric hindrance near ester linkage (e.g., methyl groups in DMAE) | Minimal direct effect on C9 charge | Primarily affects stability of the ester bond and the resulting bioconjugate, not initial reactivity | google.com |

Molecular Dynamics Simulations for Understanding Compound-Biomolecule Interactions

Once this compound is conjugated to a biomolecule, such as an antibody, its interaction with the surrounding environment becomes critical. Molecular Dynamics (MD) simulations are a powerful computational tool for studying these interactions. researchgate.net MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of how the labeled biomolecule behaves in an aqueous solution. researchgate.netrsc.org

For an antibody-conjugate of this compound, MD simulations can explore several key aspects:

Conformational Stability: Simulations can predict whether the attachment of the this compound label disrupts the native structure of the antibody, particularly the antigen-binding sites. This is crucial for ensuring the immunoassay's functionality is not compromised. acs.org

Solvent Accessibility: MD can model how the acridinium ester moiety is exposed to or shielded by the protein structure and surrounding water molecules. This accessibility is vital for the chemiluminescent reaction, as the reagents (hydrogen peroxide and hydroxide (B78521) ions) must reach the label. researchgate.net

Linker Flexibility: The simulations can reveal the flexibility and preferred orientation of the linker connecting the acridinium core to the protein. This can influence the label's interaction with other molecules and its susceptibility to hydrolysis.

Intermolecular Interactions: MD can detail the non-covalent interactions (hydrogen bonds, van der Waals forces) between the this compound label and both the protein and solvent molecules. researchgate.netrsc.org These interactions can affect the label's stability and local environment, which in turn can influence chemiluminescence output.

While specific MD studies on this compound are not widely published, the methodology has been extensively applied to understand surfactant-nanoparticle interactions and the behavior of molecules in hydrogels, demonstrating its utility in analyzing complex molecular assemblies in aqueous environments. researchgate.netrsc.org

Computational Modeling of Chemiluminescence Mechanism and Efficiency Enhancement

The light-emitting reaction of acridinium esters is a multi-step process. Computational modeling, again primarily using DFT, has been essential in elucidating the probable reaction pathways and identifying the factors that control chemiluminescence efficiency. nih.govmdpi.com

The generally accepted mechanism involves:

Nucleophilic attack by a hydroperoxide anion on the C9 carbon of the acridinium ring.

Formation of a key, high-energy intermediate, which is proposed to be a four-membered dioxetanone ring. nih.govacs.org

Decomposition of the dioxetanone, which involves the cleavage of the ester bond (releasing the dimethylphenyl leaving group) and the elimination of carbon dioxide. This step generates the final product, an electronically excited N-methylacridone.

The excited N-methylacridone relaxes to its ground state by emitting a photon of light. nih.gov

By modeling different derivatives, researchers can predict how structural changes will affect the energy barriers of these competing reactions. mdpi.com For example, modifications that lower the activation energy for dioxetanone formation while raising the barrier for hydrolysis are predicted to enhance chemiluminescence efficiency. Studies on related acridinium thioesters (where the ester oxygen is replaced by sulfur) have shown that even single-atom substitutions can significantly alter the energy profiles of the light and dark pathways, leading to more efficient chemiluminogens. nih.govmdpi.com

Table 2: Computational Analysis of Chemiluminescence Pathways

| Reaction Step/Pathway | Computational Method | Key Information Obtained | Source |

|---|---|---|---|

| Nucleophilic Attack | DFT | Activation energy barrier, transition state structure | nih.govmdpi.com |

| Dioxetanone Formation | DFT | Thermodynamic stability and formation energy of the intermediate | nih.govacs.org |

| Dioxetanone Decomposition (Light Pathway) | TD-DFT | Energy of the excited state N-methylacridone, predicted emission wavelength | nih.gov |

| Hydrolysis (Dark Pathway) | DFT | Activation energy barrier for non-luminescent degradation | nih.govmdpi.com |

In Silico Structure-Activity Relationship (SAR) Studies for Optimized Derivatives

In silico Structure-Activity Relationship (SAR) studies use computational models to correlate the chemical structure of a series of compounds with a specific activity. researchgate.net For this compound and its analogs, the goal is to understand how modifications to the molecular structure affect chemiluminescent properties like quantum yield, light-emission kinetics, and stability.

Computational SAR studies have revealed several key principles for designing better acridinium esters:

The Leaving Group: The electronic properties of the phenyl ester leaving group are critical. The introduction of electron-withdrawing groups can enhance the rate of the chemiluminescent reaction. mdpi.comacs.org The two methyl groups in this compound, however, are not primarily for electronic effects but for providing steric hindrance that dramatically improves the stability of the conjugate post-labeling. google.com

The Acridinium Core: Substituting the acridinium ring itself can tune the properties. For example, adding electron-donating methoxy (B1213986) groups to the 2 and 7 positions of the acridinium ring has been shown to shift the emission wavelength to a higher value (e.g., from 430 nm to 480 nm) and can lead to more effective emission. mdpi.comcardiff.ac.uk

The N-10 Substituent: The group at the N-10 position of the acridinium ring also plays a role. Replacing the methyl group (as in this compound) with an N-sulfopropyl (NSP) group (as in NSP-DMAE-NHS) significantly improves water solubility, which is highly desirable for use in aqueous bioassays. google.com

These computational SAR studies allow for the virtual screening of many potential derivatives, enabling researchers to prioritize the synthesis of only the most promising candidates for improved performance in diagnostic applications. mdpi.comresearchgate.net

Development of Predictive Models for Bioconjugation Efficiency and Conjugate Stability

The utility of this compound hinges on its ability to efficiently and stably attach to biomolecules. The N-hydroxysuccinimide (NHS) ester group is designed to react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. nih.gov However, side reactions with other nucleophilic residues like serine, threonine, and tyrosine can also occur, particularly at higher pH. nih.govnih.gov

Developing a predictive model for bioconjugation efficiency would involve several computational components:

Protein Structure Analysis: Using the 3D structure of the target protein (from PDB or homology modeling), computational tools can identify all potential reactive residues (Lys, Ser, Thr, Tyr).

Accessibility and pKa Prediction: Models can calculate the solvent-accessible surface area (SASA) and predict the pKa of each of these residues. A high SASA and a deprotonated state (favored at pH > pKa) are necessary for the reaction to occur. The optimal pH for NHS-ester labeling is typically around 8.0-9.0. nih.gov

Local Environment Analysis: The model would assess the amino acids surrounding a potential reaction site. The local hydrophobicity and charge can influence the reactivity of the NHS ester.

For predicting conjugate stability, the key factor for DMAE-type esters is the steric protection afforded by the two ortho-methyl groups on the phenyl ring. google.com These groups physically hinder the approach of water molecules or other nucleophiles that could hydrolyze the ester linkage between the label and the protein, a major pathway for signal loss. google.com A predictive model would quantify this steric effect. Experimental data confirms that the stability of a DMAE-conjugate is vastly superior to that of an unsubstituted acridinium ester conjugate, with the former showing almost no loss of activity after a week at 37°C, while the latter retained only 10% of its activity under the same conditions. google.com

Q & A

Q. What is the chemical mechanism by which ME-DMAE-NHS forms stable conjugates with biomolecules?

this compound reacts with primary amines (-NH₂) on proteins, peptides, or nucleic acids via its NHS ester group. Under alkaline conditions (pH 8.0–9.0), the NHS moiety leaves, forming a stable amide bond between the acridinium core and the target biomolecule . Excess reagent is removed using desalting columns or dialysis to minimize nonspecific binding. This reaction’s efficiency depends on maintaining a 10:1 molar ratio (this compound:biomolecule) and avoiding amine-containing buffers (e.g., Tris) during conjugation .

Q. How does this compound compare to traditional radioisotopes in sensitivity and safety?

this compound achieves sub-femtomolar sensitivity in chemiluminescence assays, surpassing radioactive labels like ¹²⁵I in detection limits . Unlike radioisotopes, it requires no specialized handling or disposal, as it is non-radioactive and degrades into non-toxic byproducts under mild oxidative conditions (e.g., H₂O₂/NaOH) . Experimental validation using spike-recovery assays shows >95% signal consistency across biological matrices (serum, cell lysates) .

Q. What are the critical steps for optimizing this compound labeling in nucleic acid probes?

- Probe Design : Incorporate a 5’-amine modifier during oligonucleotide synthesis to enable site-specific labeling .

- Reaction Conditions : Use 0.1 M sodium borate buffer (pH 8.5) and incubate at 25°C for 2 hours with gentle agitation .

- Purification : Remove unreacted this compound using ethanol precipitation or size-exclusion chromatography .

- Validation : Confirm labeling efficiency via UV-Vis spectroscopy (absorbance at 368 nm for this compound) and gel-shift assays .

Advanced Methodological Challenges

Q. How to resolve signal inconsistencies when using this compound in multiplexed assays?

Contradictions in chemiluminescence signals (e.g., cross-talk between channels) often arise from incomplete purification of labeled probes or residual NHS esters. Mitigation strategies include:

- Stoichiometric Optimization : Titrate this compound concentrations to avoid over-labeling, which increases nonspecific binding .

- Spectral Separation : Pair this compound (emission λmax = 430 nm) with longer-wavelength labels (e.g., luminol derivatives) to minimize overlap .

- Data Normalization : Use internal reference standards (e.g., housekeeping gene probes) to correct for batch-to-batch variability .

Q. What experimental controls are essential for validating this compound-based receptor binding assays?

- Negative Controls : Unlabeled receptors or receptors treated with a competing ligand to confirm specificity .

- Background Subtraction : Measure signals from samples lacking the target receptor but containing this compound-labeled probes .

- Dose-Response Curves : Validate assay linearity by spiking known concentrations of the target into a complex matrix (e.g., serum) .

Q. How to address stability issues in long-term storage of this compound conjugates?

Conjugates degrade via hydrolysis of the acridinium ester bond. Stability can be enhanced by:

- Lyophilization : Store conjugates in lyophilized form at -80°C with desiccants to prevent hydrolysis .

- Buffer Selection : Use 10 mM phosphate buffer (pH 7.4) with 1% BSA to reduce aggregation .

- Activity Monitoring : Perform monthly chemiluminescence assays to track signal decay; discard batches with >20% signal loss .

Q. What statistical methods are recommended for analyzing this compound-derived data in high-throughput screens?

- Z’-Factor Analysis : Assess assay robustness using the formula , where = standard deviation and = mean of positive/negative controls .

- Multivariate Regression : Identify confounding variables (e.g., temperature fluctuations, reagent lot variations) using mixed-effects models .

Q. How to integrate this compound with mass spectrometry for multi-omics studies?

- Crosslinking Workflow : Use this compound to label surface-exposed lysine residues on proteins prior to tryptic digestion and LC-MS/MS analysis .

- Signal Amplification : Combine chemiluminescence data (for low-abundance targets) with MS-based quantification (for high-abundance targets) to expand dynamic range .

Tables for Key Parameters

| Parameter | Optimal Value | Reference |

|---|---|---|

| Conjugation pH | 8.5–9.0 | |

| Reaction Temperature | 25°C | |

| Molar Ratio (this compound:Target) | 10:1 | |

| Emission Wavelength | 430 nm | |

| Storage Stability (-80°C) | 12 months |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products